molecular formula C21H24ClN3O5S B496730 N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B496730
M. Wt: 466g/mol
InChI Key: ZRWPMRZCQSALKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the condensation of an isocyanato benzene derivative with morpholine or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve cyclization steps with reagents like hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-(3-chloro-4-methylphenyl)-4-(4-morpholinyl)benzamide and other benzamide derivatives with morpholine rings.

Uniqueness

N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both morpholine and sulfonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24ClN3O5S

Molecular Weight

466g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C21H24ClN3O5S/c22-19-15-17(3-6-20(19)24-7-11-29-12-8-24)23-21(26)16-1-4-18(5-2-16)31(27,28)25-9-13-30-14-10-25/h1-6,15H,7-14H2,(H,23,26)

InChI Key

ZRWPMRZCQSALKV-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl

Origin of Product

United States

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